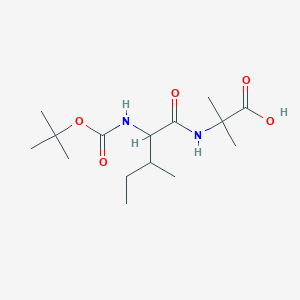

Boc-Ile-Aib-OH

Description

Contextualization of alpha-Aminoisobutyric Acid (Aib) in Non-Proteinogenic Amino Acid Research

Alpha-aminoisobutyric acid (Aib), also known as α-methylalanine, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the universal genetic code. ontosight.ai Its structure is unique as it possesses two methyl groups attached to the alpha-carbon, making it an achiral molecule. ontosight.ainih.gov This structural feature imposes severe restrictions on the conformational freedom of the peptide backbone. researchgate.net

The primary significance of Aib in peptide chemistry lies in its remarkable ability to induce and stabilize helical structures, particularly 3₁₀-helices and α-helices. ontosight.airesearchgate.netcsic.es This property is a consequence of the steric hindrance provided by the gem-dimethyl groups. researchgate.net By replacing proteinogenic amino acids with Aib, researchers can design peptides with enhanced stability against enzymatic degradation by proteases, leading to a longer half-life in biological systems. taylorandfrancis.comchempep.comacs.org This increased stability is crucial for the development of peptide-based therapeutics. taylorandfrancis.com

Aib is not only a synthetic curiosity but is also found in nature, particularly in microbial antibiotics known as peptaibols, which can alter the ionic permeability of biological membranes. researchgate.net Furthermore, Aib is one of the most abundant amino acids found in certain meteorites, suggesting its potential role in prebiotic chemistry and the origins of life. oup.comnih.gov Its resistance to high-energy radiation is notably high compared to other non-proteinogenic amino acids, which may contribute to its extraterrestrial abundance. oup.comnih.gov The unique properties of Aib make it a valuable tool in peptide design, drug development, and studies of protein-protein and peptide-membrane interactions. ontosight.ai

Significance of Dipeptide Building Blocks in Advanced Peptide Synthesis Strategies

One of the major challenges in SPPS is the tendency of growing peptide chains to aggregate, especially within hydrophobic regions, which can lead to incomplete reactions and low yields. peptide.com The incorporation of certain dipeptide units, such as pseudoproline dipeptides, can disrupt the formation of secondary structures like β-sheets that cause this aggregation. peptide.com This disruption improves the solubility of the peptide chain and enhances coupling efficiency. peptide.commerckmillipore.com

Using dipeptide building blocks can also minimize the risk of epimerization (a change in the stereochemistry) at the C-terminal amino acid during the activation step required for coupling, a common side reaction in peptide synthesis. peptide.com Commercial suppliers offer a wide array of dipeptide units with various protecting group combinations (such as Fmoc and Boc) to fit different synthesis schemes. merckmillipore.comiris-biotech.de This availability provides chemists with flexible and powerful tools to produce peptides that might otherwise be impractical or impossible to synthesize efficiently. peptide.com

Overview of Isoleucine (Ile) Incorporation in Peptide Sequences

Isoleucine (Ile) is one of the nine essential amino acids for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. novor.cloud It is a non-polar, hydrophobic, branched-chain amino acid. novor.cloud Structurally, isoleucine is an isomer of leucine, sharing the same chemical formula and mass. creative-biolabs.com This isobaric nature presents a significant analytical challenge in protein and peptide sequencing, as standard mass spectrometry techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) often cannot distinguish between the two. creative-biolabs.comnih.gov Advanced fragmentation methods are required for their definitive identification. nih.govbioinfor.com

Isoleucine has two chiral centers, at its α- and β-carbon atoms, allowing for four possible stereoisomers (L-Ile, D-Ile, L-allo-Ile, and D-allo-Ile). jst.go.jp The specific stereoisomer present in a peptide can dramatically affect its biological activity. jst.go.jp In natural proteins, isoleucine plays a key role in forming hydrophobic cores that are essential for proper protein folding and stability. Due to its hydrophobic side chain, it is frequently found within the antigen-binding regions, or complementarity-determining regions (CDRs), of antibodies, where it contributes to the specific recognition and binding of antigens. novor.cloudcreative-biolabs.com Therefore, the accurate placement and identification of isoleucine within a peptide sequence are critical for understanding its structure, function, and for the successful design of bioactive peptides and protein therapeutics. creative-biolabs.com

Research Gaps and Unexplored Facets of Boc-Ile-Aib-OH and Aib-containing Dipeptides

While the advantages of incorporating Aib and using dipeptide building blocks are well-established, specific research on the Boc-Ile-Aib-OH dipeptide itself is limited. Much of the existing literature focuses on the synthesis of larger peptides where this dipeptide is used as an intermediate, or on other Aib-containing dipeptides like those with Histidine or Phenylalanine. chempep.comnih.govnih.govresearchgate.net There is a discernible gap in the detailed characterization of Boc-Ile-Aib-OH as a standalone entity.

A key unexplored area is the precise conformational influence of the Ile residue adjacent to Aib. While Aib is a potent helix promoter, the bulky, β-branched side chain of isoleucine could introduce unique local conformational biases that differ from other Aib-X dipeptides. High-resolution structural studies, such as X-ray crystallography or advanced NMR spectroscopy, specifically on Boc-Ile-Aib-OH or short peptides containing this unit, are needed to elucidate these structural nuances.

Furthermore, there is a lack of systematic studies comparing the synthetic efficiency and impact on final peptide purity of using Boc-Ile-Aib-OH versus the stepwise addition of Boc-Ile and then Aib. While dipeptide use is generally advantageous, quantitative data on this specific building block in challenging sequences is scarce. Finally, the effect of the Ile-Aib linkage on the biological activity and proteolytic stability of peptides has not been thoroughly investigated and compared with other dipeptide combinations. Such research would provide a more complete understanding of its potential and guide its more strategic application in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C15H28N2O5 |

|---|---|

Molecular Weight |

316.39 g/mol |

IUPAC Name |

2-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H28N2O5/c1-8-9(2)10(16-13(21)22-14(3,4)5)11(18)17-15(6,7)12(19)20/h9-10H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20) |

InChI Key |

VEQFPJJCYYGOTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Conformational Landscape Elucidation of Boc Ile Aib Oh and Aib Rich Sequences

Experimental Spectroscopic Investigations of Conformational Preferences

NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. For peptides like Boc-Ile-Aib-OH, NMR provides atomic-resolution data on bond connectivity, spatial proximity of atoms, and the dynamics of intramolecular interactions such as hydrogen bonding.

The analysis of 1D ¹H and ¹³C NMR spectra provides the initial and fundamental insights into the conformational state of Boc-Ile-Aib-OH. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is, in turn, dictated by the peptide's conformation.

In the ¹H NMR spectrum of a folded Aib-containing peptide, amide (NH) proton resonances are typically well-dispersed, indicating a stable and well-defined conformation in solution. researchgate.netresearchgate.net For Boc-Ile-Aib-OH, the spectrum would exhibit characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the isoleucine (Ile) side chain (γ-CH₂, β-CH, and two methyl groups), and the two methyl groups of the Aib residue, which would appear as a distinct singlet.

¹³C NMR spectroscopy, particularly the chemical shifts of the carbonyl carbons, is also highly informative. Studies on Boc-protected amino acids and dipeptides have shown that the carbonyl carbon chemical shifts are sensitive to factors like solvent polarity and intramolecular hydrogen bonding. mdpi.com In a folded conformation where the Aib-NH may form a hydrogen bond with the Boc-carbonyl oxygen, a noticeable change in the chemical shift of the involved carbonyl carbon would be expected compared to an unfolded state.

| Atom | Residue | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| NH | Ile | ~5.0 - 5.5 | - |

| CαH | Ile | ~4.0 - 4.2 | ~58 - 60 |

| NH | Aib | ~6.5 - 7.5 | - |

| Cα | Aib | - | ~56 - 58 |

| C(CH₃)₂ | Aib | ~1.4 - 1.6 (singlet) | ~24 - 26 |

| C=O | Boc | - | ~155 - 156 |

| C=O | Ile | - | ~172 - 174 |

| C(CH₃)₃ | Boc | ~1.45 (singlet) | ~28 - 29 |

While 1D NMR provides information on the chemical environment, 2D NMR experiments are essential for elucidating through-bond and through-space connectivities, which define the peptide's structure.

COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons, confirming the amino acid spin systems of the Ile residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining spatial proximities between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.

For a dipeptide like Boc-Ile-Aib-OH, the formation of a stable turn structure, such as a Type III β-turn (the first turn of a 3₁₀-helix), is of primary interest. This turn would be stabilized by an intramolecular hydrogen bond between the Boc carbonyl oxygen and the amide proton of the Aib residue. The presence of this folded structure would be confirmed by specific Nuclear Overhauser Effects (NOEs). Key expected NOEs for a turn conformation in Boc-Ile-Aib-OH would include the spatial proximity between the Aib NH proton and protons on the Ile residue (e.g., Cα-H, Cβ-H, or side-chain protons), which would be absent in an extended conformation. researchgate.net

Variable-temperature (VT) NMR studies are a definitive method for identifying amide protons involved in intramolecular hydrogen bonds. The chemical shift of an amide proton that is exposed to the solvent is highly dependent on temperature. In contrast, an amide proton that is shielded from the solvent by participating in a stable intramolecular hydrogen bond will show a much smaller change in its chemical shift as the temperature varies.

The temperature coefficient (dδ/dT), measured in parts per billion per Kelvin (ppb/K), is used to quantify this effect.

A small temperature coefficient (typically < 3 ppb/K in a solvent like DMSO) is indicative of a hydrogen-bonded amide proton.

A large temperature coefficient (typically > 5 ppb/K) suggests a solvent-exposed amide proton.

For Boc-Ile-Aib-OH, if it adopts a β-turn conformation, the Aib NH proton would be expected to have a small temperature coefficient, confirming its role as a hydrogen bond donor. Conversely, the Ile NH proton would likely be more solvent-exposed and thus exhibit a larger temperature coefficient. acs.org

| Temperature Coefficient (dδ/dT) | Interpretation | Expected for Aib-NH in Boc-Ile-Aib-OH (Turn) |

|---|---|---|

| < 3 ppb/K | Intramolecularly hydrogen-bonded (solvent-shielded) | Yes |

| > 5 ppb/K | Solvent-exposed | No |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. It is particularly sensitive to the regular, repeating secondary structures found in peptides and proteins, such as helices and sheets.

The Far-UV region (typically 190-250 nm) of the CD spectrum is dominated by the absorption of the peptide backbone amide bonds. The spatial arrangement of these amides in a particular secondary structure gives rise to a characteristic spectral signature.

Given the strong propensity of Aib to induce tight turns, short peptides containing Aib are expected to adopt a 3₁₀-helical conformation. The 3₁₀-helix and the more common α-helix both produce characteristic CD spectra with two negative bands and one positive band. However, there can be subtle but important differences:

α-Helix: Typically shows a strong negative band at ~222 nm (n→π* transition) and another negative band of similar or slightly lesser intensity at ~208 nm (π→π* parallel transition), with a strong positive band at ~192 nm (π→π* perpendicular transition).

3₁₀-Helix: Also shows negative bands near 222 nm and 208 nm, and a positive band near 190-195 nm. However, the 3₁₀-helix is often characterized by a more intense negative band at ~205-208 nm compared to the one at 222 nm. nih.govresearchgate.netresearchgate.net The positive band may also be more intense than that of an α-helix.

For Boc-Ile-Aib-OH, the presence of a distinct CD spectrum with these features would provide strong evidence for the existence of a stable, helical-like (specifically, a β-turn/nascent 3₁₀-helix) conformation in solution.

| Secondary Structure | Feature 1 (n→π) | Feature 2 (π→π ∥) | Feature 3 (π→π* ⊥) |

|---|---|---|---|

| α-Helix | Negative band (~222 nm) | Negative band (~208 nm) | Positive band (~192 nm) |

| 3₁₀-Helix | Negative band (~220-222 nm) | Stronger negative band (~205-208 nm) | Stronger positive band (~190-195 nm) |

| Random Coil | Weak positive band (~215-220 nm) | Strong negative band (~198 nm) | - |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Solvent Perturbation Studies on Helical Induction

The conformation of peptides rich in α-aminoisobutyric acid (Aib) is notably influenced by the solvent environment. Studies on model peptides have shown that in the gas phase, these peptides tend to adopt structures stabilized by intramolecular hydrogen bonds, such as C5 and C7 conformations. However, the introduction of a polar solvent promotes a shift towards helical conformations. nih.govresearchgate.net This phenomenon is driven by the solvent's ability to solvate the peptide backbone, thereby altering the energetic favorability of different conformational states.

For Aib-containing peptides, polar solvents facilitate the formation of helical structures with backbone dihedral angles (φ, ψ) in the range of +/-60° and +/-40°. nih.govresearchgate.net This is consistent with the known propensity of the sterically hindered Aib residue to favor the α-helical and 3₁₀-helical regions of the Ramachandran plot. Molecular dynamics simulations have further elucidated this solvent-dependent behavior, indicating that in aqueous solutions, an α-helical structure is preferred. In contrast, a solvent like dimethyl sulfoxide (DMSO) tends to favor the predominance of a 3₁₀-helical structure. nih.gov The solvent, therefore, is a critical factor in governing the conformational equilibrium of Aib-rich sequences, with polar environments being key inducers of helical folding. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Amide I and Amide II Band Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the conformational analysis of peptides. The Amide I and Amide II bands are particularly informative for elucidating the secondary structure of the peptide backbone. researchgate.netmdpi.com

The Amide I band , appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond, with minor contributions from N-H in-plane bending and C-N stretching. researchgate.netmdpi.com The precise frequency of this band is sensitive to the peptide's secondary structure. For instance, α-helical conformations typically exhibit an Amide I band around 1650 cm⁻¹, while β-sheet structures are characterized by bands near 1620-1640 cm⁻¹ and 1675 cm⁻¹. nih.gov The analysis of the Amide I band shape, often through deconvolution or curve-fitting methods, allows for the quantitative estimation of the relative populations of different secondary structural elements. researchgate.net

The Amide II band , located between 1510–1580 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. researchgate.net While less sensitive to secondary structure than the Amide I band, its position and intensity can provide complementary information. The discrimination between 3₁₀-helices and α-helices, which are both common in Aib-containing peptides, can be reliably achieved through methods like vibrational circular dichroism (VCD) in conjunction with IR spectroscopy. nih.gov For Aib-rich peptides, these spectroscopic techniques are crucial for determining the type of helix adopted and for studying conformational transitions in solution. nih.govresearchgate.net

X-ray Crystallographic Analysis of Solid-State Conformations

Single Crystal Diffraction Studies on Boc-Ile-Aib-OH and Related Peptides

X-ray crystallography provides definitive, high-resolution insights into the solid-state conformation of peptides. While a specific structure for Boc-Ile-Aib-OH is not detailed in the provided search results, extensive crystallographic studies have been conducted on a multitude of peptides containing the Aib residue. These studies consistently demonstrate the strong tendency of Aib to induce helical structures, primarily the 3₁₀-helix and, to a lesser extent, the α-helix. nih.govresearchgate.net

The presence of the gem-dimethyl group on the Cα atom of Aib severely restricts the available conformational space, favoring dihedral angles that fall within the helical regions of the Ramachandran map. nih.gov Even in short peptides, the inclusion of Aib can nucleate the formation of β-turns and helical structures. nih.govias.ac.in For instance, tri-, tetra-, and pentapeptides with at least one Aib residue predominantly adopt a 3₁₀-helix conformation. nih.gov Longer Aib-containing peptides can fold into either right- or left-handed α-helices. nih.gov The crystal structures of various Boc-protected and terminally modified Aib-rich peptides have confirmed these helical propensities, revealing detailed atomic coordinates and the precise geometry of the peptide backbone. researchgate.netnih.govnih.govnih.gov

Determination of Dihedral Angles (φ, ψ) and Backbone Torsion Angle Distributions

The conformation of a peptide backbone is defined by a series of torsion angles, primarily phi (φ) and psi (ψ). expasy.orgbioinf.org.uk X-ray crystallographic analysis of Aib-containing peptides allows for the precise determination of these angles, providing a quantitative description of the peptide's fold.

The sterically demanding nature of the Aib residue significantly constrains the possible values of φ and ψ. Analysis of crystal structures reveals that Aib residues overwhelmingly adopt dihedral angles corresponding to either right-handed (φ ≈ -57°, ψ ≈ -47°) or left-handed (φ ≈ 57°, ψ ≈ 47°) helical conformations. nih.gov These values are characteristic of both 3₁₀- and α-helical structures. While there can be slight variations depending on the specific peptide sequence and crystal packing forces, the distribution of (φ, ψ) angles for Aib residues is narrowly clustered in these helical regions of the Ramachandran plot. This contrasts sharply with the broader range of conformations accessible to residues like glycine (B1666218) or alanine (B10760859).

| Residue | Typical φ (°) | Typical ψ (°) | Corresponding Structure |

| Aib (Right-handed) | ~ -57 | ~ -47 | 3₁₀/α-helix |

| Aib (Left-handed) | ~ 57 | ~ 47 | 3₁₀/α-helix |

| Isoleucine (β-sheet) | ~ -140 | ~ 130 | β-sheet |

| Isoleucine (α-helix) | ~ -60 | ~ -45 | α-helix |

Note: The values for Isoleucine are typical for residues in those secondary structures and can vary.

Characterization of Intramolecular Hydrogen Bonding Networks (e.g., 4→1, 5→1)

The helical structures adopted by Aib-rich peptides are stabilized by a network of intramolecular hydrogen bonds. These bonds form between the carbonyl oxygen (C=O) of one residue (i) and the amide proton (N-H) of a residue further down the chain (i+n). The type of helix is defined by the number of residues spanned by this hydrogen bond.

The two most common types of hydrogen bonds observed in the crystal structures of these peptides are:

4→1 Hydrogen Bonds : These bonds, also known as γ-turns or C₁₀ hydrogen bonds, are the defining feature of a 3₁₀-helix . Here, the C=O of residue 'i' forms a hydrogen bond with the N-H of residue 'i+3'. Peptides containing Aib, particularly shorter sequences, frequently adopt this conformation. nih.govnih.gov

5→1 Hydrogen Bonds : These interactions, also referred to as C₁₃ hydrogen bonds, are characteristic of the α-helix . In this case, the hydrogen bond forms between the C=O of residue 'i' and the N-H of residue 'i+4'. nih.govnih.gov Longer Aib-containing peptides can adopt this α-helical structure, and sometimes a mixed 3₁₀/α-helix conformation is observed where both types of hydrogen bonds are present within the same molecule. nih.gov

The formation of these intramolecular hydrogen bonds is a key energetic driver for the adoption of helical conformations in non-polar environments and in the solid state. nih.gov

| Hydrogen Bond Type | Description | Resulting Secondary Structure |

| 4→1 | C=O(i)∙∙∙H-N(i+3) | 3₁₀-helix |

| 5→1 | C=O(i)∙∙∙H-N(i+4) | α-helix |

Analysis of Crystal Packing and Supramolecular Assembly

The way individual peptide molecules arrange themselves in a crystal lattice is known as crystal packing. This supramolecular assembly is governed by intermolecular interactions, including hydrogen bonds and van der Waals forces. For helical peptides like those containing Aib, the crystal packing often involves the formation of continuous columns. nih.gov

A common packing motif involves "head-to-tail" hydrogen bonds, where the N-terminus of one helical molecule forms a hydrogen bond with the C-terminus of an adjacent molecule, extending the helical axis throughout the crystal. nih.govnih.gov These columns of helices can then aggregate in either a parallel or antiparallel fashion. nih.govnih.gov The specific arrangement is influenced by the peptide sequence, the nature of the terminal protecting groups, and the presence of solvent molecules within the crystal lattice. nih.govresearchgate.net The absence of polar side chains can preclude lateral hydrogen bonds between helices, leading to packing that is primarily driven by van der Waals contacts. nih.gov This organization into higher-order structures is a fundamental aspect of peptide self-assembly.

Influence of Aib Residue on Peptide Secondary Structure Formation

The α-aminoisobutyric acid (Aib) residue, an achiral α,α-disubstituted amino acid, exerts a profound influence on the conformational landscape of peptides. Its unique steric constraints, arising from the presence of two methyl groups on the α-carbon, significantly restrict the available Ramachandran (φ, ψ) space to the helical regions. This inherent structural bias makes Aib a powerful tool for inducing and stabilizing specific secondary structures in peptide sequences.

Helix Induction and Stabilization Properties of Aib

The incorporation of Aib into peptide chains is a well-established strategy for promoting helical folding. nih.govresearchgate.net The gem-dimethyl groups restrict the backbone torsional angles (φ, ψ) to values compatible with helical structures, thereby reducing the entropic cost of folding. researchgate.net This property is so pronounced that even short peptides containing Aib readily adopt helical conformations. researchgate.net Aib's ability to stabilize helices has been observed in a multitude of synthetic and naturally occurring peptides, including peptaibiotics. nih.govresearchgate.net

Numerous crystallographic and solution-state studies have demonstrated that Aib residues have a strong preference for inducing 3₁₀-helical structures. nih.gov The 3₁₀-helix is a tighter, more compact helix than the classical α-helix, characterized by a repeating pattern of i ← i+3 hydrogen bonds. Oligomers composed entirely or predominantly of Aib residues, particularly those of short to medium length (3-11 residues), consistently form stable 3₁₀-helices. This preference is attributed to the steric hindrance from the α-methyl groups, which favors the torsional angles associated with the 3₁₀-helical fold. In aqueous solutions, Aib has been shown to predominantly sample the right-handed and left-handed 3₁₀-helix regions of the Ramachandran plot. researchgate.net

The table below summarizes the ideal and observed torsion angles for Aib-induced helical structures.

| Secondary Structure | Hydrogen Bonding Pattern | Ideal φ Angle | Ideal ψ Angle | Observed Aib φ, ψ Range researchgate.net |

| 3₁₀-Helix | i ← i+3 | ±49° | ±26° | ±60° ± 30° |

| α-Helix | i ← i+4 | ±57° | ±47° | ±30° ± 30° |

This interactive table provides a summary of the torsion angles characteristic of Aib-induced helical motifs.

While the 3₁₀-helix is the kinetically and often thermodynamically favored conformation for shorter Aib-containing sequences, a transition to the α-helix (characterized by i ← i+4 hydrogen bonding) can occur under specific conditions. Several factors govern this conformational switch:

Chain Length: As the peptide chain elongates, the α-helix becomes relatively more stable due to the optimization of long-range electrostatic interactions and a greater number of hydrogen bonds per residue.

Solvent Polarity: The 3₁₀-helices have a tendency to shift towards α-helical conformations in more polar solvents.

Peptide Composition: In peptides containing a mix of Aib and other standard amino acids, an α-helical conformation may be favored if the proportion of non-Aib residues is significant (e.g., higher than 50%). nih.gov In some instances, peptides can adopt mixed 3₁₀/α-helical structures, where segments of each helix type coexist within the same molecule. nih.gov

The length of the peptide chain is a critical determinant of helical preference in Aib-rich sequences. Studies on Aib homo-oligomers have shown a distinct transition from a pure 3₁₀-helix to an α-helix as the number of residues increases. This transition point is generally observed in peptides of 12 residues or more. For example, conformational analysis of water-soluble Aib oligomers revealed that structured helical conformations are adopted by sequences containing more than 14 consecutive Aib residues. The stability and type of helix are thus directly dependent on the cumulative effect of the Aib residues within the chain.

Role in Beta-Turn Formation and Stabilization

Beyond its dominant role in helix formation, the Aib residue is also a potent inducer of β-turns. A β-turn is a four-residue motif that reverses the direction of the polypeptide chain, typically stabilized by a hydrogen bond between the carbonyl of residue i and the amide NH of residue i+3. wikipedia.org The conformational constraints of Aib make it particularly suitable for occupying the central positions (i+1 and i+2) of a turn.

Because Aib is achiral, it can readily adopt the φ, ψ angles required for both right-handed (Type I/III) and left-handed (Type I'/III') β-turns. researchgate.net The specific type of turn induced can be directed by the chirality of the adjacent amino acid. For instance:

An Aib-D-Ala sequence has been shown to nucleate a stable Type I' β-turn. rsc.orgresearchgate.net

An Aib-Gly dipeptide unit can effectively induce a left-handed Type I' β-turn in aqueous solution. nih.gov

The stabilization of these turns by Aib can facilitate the formation of larger, more complex structures, such as β-hairpins, which are crucial elements in protein folding and molecular recognition. rsc.orgresearchgate.net

Examination of Non-Helical and Unusual Conformational Populations

Although Aib is a strong helix promoter, it is not exclusively found in helical or β-turn structures. A survey of Aib-containing peptide crystal structures has revealed instances of non-helical conformations. nih.gov These alternative structures, while less common, highlight the versatility of the Aib residue.

Notable non-helical conformations include:

Fully Extended (C5) Structures: In some short peptides, particularly those with bulky side chains adjacent to Aib, a fully extended conformation, also known as a C5 structure, can be observed. ias.ac.in

Polyproline II (P(II))-like Conformations: Aib residues have also been found in the polyproline II region of the Ramachandran plot, a conformation that is more extended than a helix but not fully extended like a β-strand. nih.gov

Helix Termination Motifs: The achiral nature of Aib allows it to participate in helix termination through a process of chiral reversal, leading to the formation of a Schellman motif. nih.gov This occurs when the peptide helix switches its screw sense (e.g., from right-handed to left-handed), a process that can be initiated at an Aib residue. nih.govnih.gov

These non-helical populations demonstrate that while Aib has a strong intrinsic preference for helical geometries, its final conformational state can be modulated by the local peptide sequence and environmental factors.

Solvent and Environmental Effects on Boc-Ile-Aib-OH Conformation

The conformational landscape of the dipeptide Boc-Ile-Aib-OH, like other peptides rich in α-aminoisobutyric acid (Aib), is profoundly influenced by its surrounding solvent and environmental conditions. The inherent steric constraints imposed by the gem-dimethyl groups on the Cα atom of the Aib residue significantly restrict its available conformational space, predisposing it to adopt helical or turn-like structures. The interplay between intramolecular hydrogen bonding and peptide-solvent interactions dictates the equilibrium between these conformational states.

In solvents of low polarity, such as chloroform (B151607), there is a pronounced tendency for Boc-Ile-Aib-OH to adopt folded conformations stabilized by intramolecular hydrogen bonds. These conformations are primarily of the β-turn type, where a hydrogen bond forms between the carbonyl oxygen of the Boc protecting group and the amide proton of the Aib residue. This interaction leads to a compact, turn-like structure. Theoretical studies on similar Aib-containing model peptides have shown that in the gas phase or non-polar environments, structures stabilized by N–H⋯O hydrogen bonds, such as C₅ and C₇ conformations, are preferred. researchgate.net

Conversely, in polar protic solvents like methanol or water, the peptide backbone's amide groups can form hydrogen bonds with the solvent molecules. This competition between intramolecular and intermolecular hydrogen bonding disrupts the internal hydrogen bonds that stabilize β-turns. Consequently, more extended or helical conformations become more populated. For Aib-containing peptides, polar solvents are known to promote helical structures. researchgate.net In the case of a short dipeptide like Boc-Ile-Aib-OH, a full helical turn is not possible, but the solvent would favor dihedral angles (φ, ψ) that fall within the helical regions (α-helix or 3₁₀-helix) of the Ramachandran plot. Molecular dynamics simulations have indicated that for Aib-containing peptides, an α-helical structure is favored in aqueous solutions, whereas a 3₁₀-helical structure is more predominant in dimethyl sulfoxide (DMSO). researchgate.net

The choice of solvent can therefore be used to modulate the conformational equilibrium of Boc-Ile-Aib-OH. The following table summarizes the expected dominant conformations in different solvent environments based on studies of analogous Aib-containing peptides.

| Solvent Polarity | Dominant Conformation of Boc-Ile-Aib-OH | Key Stabilizing Interactions |

| Low (e.g., Chloroform) | Folded (β-turn like) | Intramolecular Hydrogen Bonds (C=O···H-N) |

| Medium (e.g., DMSO) | Equilibrium between folded and extended | Competition between intramolecular and peptide-solvent H-bonds |

| High (e.g., Methanol, Water) | Extended/Helical propensity | Peptide-Solvent Hydrogen Bonds |

Furthermore, environmental factors such as temperature can also influence the conformational stability. Studies on longer Aib-rich peptides have demonstrated remarkable thermal stability of their helical structures in various solvents. nih.gov While a dipeptide like Boc-Ile-Aib-OH will exhibit greater conformational flexibility than a longer, more constrained peptide, the intrinsic conformational preferences of the Aib residue for helical dihedral angles are expected to persist at elevated temperatures, particularly in polar solvents. nih.gov

The table below presents typical dihedral angles for Aib residues in different conformational states, which provides a reference for the likely structural parameters of the Aib moiety in Boc-Ile-Aib-OH under varying conditions.

| Conformational State | Typical φ Angle (Aib) | Typical ψ Angle (Aib) |

| Right-handed 3₁₀/α-helix | -57° (± 10°) | -47° (± 10°) |

| Left-handed 3₁₀/α-helix | +57° (± 10°) | +47° (± 10°) |

| Type I/III β-turn (i+1) | -60° | -30° |

| Type I'/III' β-turn (i+1) | +60° | +30° |

| Type II β-turn (i+2) | -80° | 0° |

Computational and Theoretical Investigations of Boc Ile Aib Oh Structure and Energetics

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of peptides like Boc-Ile-Aib-OH in a dynamic environment. aip.orgacs.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time and providing insights into the accessible conformations and their relative stabilities. aip.org For peptides containing non-standard residues like Aib, force fields such as GROMOS96 or AMBER are commonly employed to model the interatomic interactions. aip.orgplos.org

MD simulations of Aib-containing peptides are often performed in explicit solvent, such as water or chloroform (B151607), to mimic experimental conditions. aip.orgnih.gov The simulations typically involve an initial energy minimization of the peptide structure, followed by a period of equilibration and a production run where data is collected for analysis. plos.org The length of these simulations can range from nanoseconds to microseconds, depending on the complexity of the system and the processes being investigated. plos.orgacs.org

Analysis of Conformational Trajectories and Dihedral Angle Fluctuations

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at discrete time steps. Analysis of this trajectory allows for the characterization of the peptide's conformational behavior. A key aspect of this analysis is the study of dihedral angles (φ and ψ) of the peptide backbone, which define its secondary structure. nih.gov

For a peptide like Boc-Ile-Aib-OH, the dihedral angles of both the Isoleucine (Ile) and Aib residues are monitored throughout the simulation. The fluctuations in these angles provide a measure of the flexibility of the peptide backbone. Due to the steric hindrance from its gem-dimethyl groups, the Aib residue is expected to show significantly smaller fluctuations in its dihedral angles compared to the Ile residue. psu.edu This restriction forces the Aib residue to predominantly adopt conformations in the helical regions of the Ramachandran plot. psu.eduwustl.edu

| Residue | Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |

|---|---|---|---|

| Isoleucine (Ile) | φ | -65 | 25 |

| ψ | 140 | 30 | |

| α-Aminoisobutyric acid (Aib) | φ | ±60 | 10 |

| ψ | ±45 | 15 |

Simulation of Solvent-Induced Conformational Changes

The solvent environment can have a profound impact on the conformational preferences of a peptide. MD simulations are particularly well-suited to study these effects. For instance, simulations of Aib-containing peptides in a nonpolar solvent like chloroform often show a higher propensity for the formation of intramolecular hydrogen bonds, leading to compact, folded structures such as β-turns or 310-helices. aip.org In contrast, in a polar solvent like water, the peptide may adopt more extended conformations as the polar water molecules can effectively solvate the peptide backbone and compete for hydrogen bond formation. nih.gov For Boc-Ile-Aib-OH, simulations in different solvents would reveal the interplay between intramolecular forces and solvent interactions in determining its final conformation.

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a higher level of theory compared to the empirical force fields used in MD simulations. frontiersin.orgrsc.org These methods provide more accurate descriptions of the electronic structure and are therefore valuable for optimizing geometries and calculating the relative energies of different peptide conformations. nih.gov

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

DFT calculations are frequently used to refine the structures of Aib-containing peptides obtained from experimental methods or MD simulations. nih.govacs.org By optimizing the geometry at the DFT level, a more accurate representation of the molecule's structure can be obtained. Furthermore, DFT can be used to calculate the relative energies of different conformers, such as a β-turn versus a more extended structure, providing insight into their relative stabilities. rsc.org These calculations are crucial for understanding the intrinsic conformational preferences of the peptide, independent of environmental effects. frontiersin.org

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Type I β-turn | 0.0 (Reference) |

| Type II β-turn | +1.5 |

| 310-helical | +0.8 |

| Extended | +3.2 |

Potential Energy Surface (Ramachandran Map) Generation for Aib Residue

The Ramachandran map is a fundamental tool in structural biology that illustrates the allowed and disallowed regions of the backbone dihedral angles φ and ψ for an amino acid residue. ias.ac.in For the Aib residue, the Ramachandran map is dramatically different from that of standard L-amino acids. Due to the presence of two methyl groups on the α-carbon, the sterically allowed regions of the φ,ψ space for Aib are severely restricted. psu.edu

The allowed conformations for Aib are largely confined to the right-handed (αR) and left-handed (αL) helical regions. psu.edu This is because the overlap of the allowed conformational spaces for L-alanine and D-alanine, which can be considered as a model for the gem-disubstituted Aib, is limited to these helical regions. psu.edu The symmetrical nature of the allowed regions is a direct consequence of the achiral nature of the Aib residue. ias.ac.in This inherent conformational constraint is a primary reason for the use of Aib in designing peptides with predictable helical or turn structures. wustl.edu

In Silico Database Analysis of Aib-Containing Peptide Structures (e.g., Cambridge Crystallographic Data Centre, CCDC)

In silico analysis of crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), provides a wealth of information on the solid-state conformations of Aib-containing peptides. rsc.org By searching the CCDC for structures containing the Boc-X-Aib-Y motif, researchers can identify common folding patterns and geometric parameters. researchgate.net

These database analyses have overwhelmingly confirmed the theoretical predictions and experimental observations that Aib residues predominantly adopt helical or β-turn conformations in the crystalline state. ias.ac.in A survey of the CCDC would likely reveal that short, Boc-protected peptides containing Aib, similar to Boc-Ile-Aib-OH, frequently crystallize in well-defined structures stabilized by intramolecular hydrogen bonds. researchgate.net This information is invaluable for validating computational models and for providing a starting point for further structural and functional studies.

Statistical Analysis of Aib Conformational Preferences in Oligopeptides

The introduction of Aib into a peptide sequence dramatically limits its conformational freedom, primarily to the right- or left-handed 3(10)/α-helical regions of the Ramachandran plot, with φ ≈ ±60° ± 20° and ψ ≈ ±30° ± 20°. nih.gov While Aib itself is achiral, the chirality of neighboring amino acids can induce a preference for a specific helical screw sense. researchgate.netrsc.org

A statistical analysis of Aib-containing peptides reveals a strong tendency to adopt helical conformations. Shorter peptides, typically with fewer than eight residues, preferentially form 3(10)-helices. acs.org Longer peptides, on the other hand, tend to favor the α-helical structure. acs.orgrsc.org This preference is influenced by several factors, including the peptide's chain length, the solvent environment, and the temperature. rsc.org Molecular dynamics simulations have shown that the transitions between the i → i+3 hydrogen bonds of the 3(10)-helix and the i → i+4 hydrogen bonds of the α-helix are rapid, occurring on the picosecond timescale in smaller peptides. rsc.org

The conformational space of Aib is not strictly limited to helical structures. Although less common, Aib residues have been observed in non-helical conformations, including the polyproline II (PII) and fully extended regions. ias.ac.in The position of the Aib residue within the peptide sequence can also influence its conformation. For instance, a C-terminal Aib residue in a helical peptide may adopt a conformation with an opposite helical handedness to the rest of the peptide. ias.ac.in

The following table summarizes the typical dihedral angles for Aib in different secondary structures, based on a survey of crystal structures of Aib-containing peptides.

| Secondary Structure | φ (°) | ψ (°) | Frequency of Occurrence |

| Right-handed 3(10)-helix | -55.3 (avg) | -31.5 (avg) | High |

| Left-handed 3(10)-helix | +55.3 (avg) | +31.5 (avg) | High |

| α-helix | ~ -60 | ~ -40 | Moderate (in longer peptides) |

| Polyproline II (PII) | ~ -75 | ~ +145 | Low |

| Fully Extended | ~ -150 | ~ +150 | Low |

Data compiled from multiple sources, including nih.govias.ac.inuzh.ch.

Identification of Recurring Structural Motifs

The strong conformational preference of Aib residues for helical structures leads to the frequent observation of specific, recurring structural motifs in Aib-containing peptides.

One of the most common motifs is the β-turn , a structure involving four amino acid residues that results in a reversal of the peptide chain direction. Aib residues are potent inducers of β-turns, particularly Type I and Type III β-turns, which are integral components of the 3(10)-helix. rsc.orguzh.ch In fact, a 3(10)-helix can be described as a series of consecutive β-turns. uzh.ch The stability of these turns is often reinforced by intramolecular hydrogen bonds.

In the context of Boc-Ile-Aib-OH, the chiral L-Isoleucine residue preceding the achiral Aib residue is expected to induce a preference for a right-handed helical conformation in the Aib residue. The presence of the C-terminal carboxylic acid could potentially participate in hydrogen bonding patterns that stabilize a turn-like structure. While a full 3(10)-helix is unlikely in a dipeptide of this length, the inherent conformational preferences of the Aib residue strongly suggest a folded or turn-like structure rather than a fully extended one.

The table below details common structural motifs found in Aib-containing peptides.

| Structural Motif | Description | Key Residues |

| 3(10)-Helix | A tight helix characterized by i → i+3 hydrogen bonds. uzh.ch | Aib is a strong promoter. researchgate.netrsc.org |

| α-Helix | A wider helix with i → i+4 hydrogen bonds, common in longer Aib-peptides. acs.orgrsc.org | Aib can stabilize this form. |

| β-Turn (Type I/III) | A four-residue turn structure, fundamental to the 3(10)-helix. uzh.ch | Aib is a potent inducer. rsc.org |

| Schellman Motif | A helix-capping feature involving a reversal of screw sense at the C-terminus. ias.ac.inresearchgate.net | Can be influenced by C-terminal residues/modifications. researchgate.net |

| Mixed Antiparallel and Parallel β-sheet | A rare motif observed in the crystal structure of a diastereomeric mixture of Boc-Ala-Ile-Aib-OMe. ias.ac.in | Involves extended conformations of non-Aib residues. ias.ac.in |

In-depth Analysis of Boc-Ile-Aib-OH Remains Elusive in Scientific Literature

Therefore, a detailed article structured around the requested outline of molecular recognition and foundational interaction studies cannot be generated with scientific accuracy at this time. Information available for analogous peptides, which incorporate Boc (tert-butoxycarbonyl), Aib (α-aminoisobutyric acid), and other amino acid residues, provides a general context for the behavior of Aib-containing peptides but does not offer the specific data required for a focused analysis of Boc-Ile-Aib-OH.

The scientific community has extensively studied peptides containing the conformationally constrained Aib residue due to its strong propensity to induce helical structures, such as 310- and α-helices. This is achieved through the formation of stable intramolecular hydrogen bonds. Research on various Aib-containing peptides has elucidated their self-assembly into complex supramolecular structures, including helical packing and ribbon-like formations, driven by intermolecular hydrogen bonds and hydrophobic interactions. The influence of co-crystallized solvent molecules on the final peptide architecture has also been a subject of investigation. Furthermore, the interaction of these peptides with membrane mimetics like lipid bilayers is a significant area of research, providing insights into how such molecules may function at a cellular level.

However, without specific crystallographic, spectroscopic, or biophysical data for Boc-Ile-Aib-OH, any discussion of its specific intramolecular hydrogen bond topologies, supramolecular packing, crystal lattice interactions, or behavior in membrane mimetics would be speculative and not meet the required standards of scientific accuracy.

Further empirical research, including synthesis, crystallization, X-ray diffraction analysis, and spectroscopic studies (NMR, FT-IR, Circular Dichroism), would be necessary to characterize the precise molecular and supramolecular properties of Boc-Ile-Aib-OH. Studies involving its interaction with model lipid membranes would then be required to understand its behavior in environments mimicking biological systems.

Until such specific research is published, a detailed and scientifically rigorous article on Boc-Ile-Aib-OH, as per the requested outline, cannot be constructed.

Molecular Recognition and Foundational Interaction Studies of Boc Ile Aib Oh in Model Systems

Fundamental Mechanistic Studies of Interactions with Model Biological Systems (e.g., Membrane Mimetics)

Evaluation of Membrane Destabilization Principles in Model Systems

The interaction of peptides containing α-aminoisobutyric acid (Aib), such as Boc-Ile-Aib-OH, with lipid bilayers is a critical area of study for understanding their biological activities, including their potential as antimicrobial agents. Aib-containing peptides, known as peptaibols, are recognized for their ability to form voltage-dependent ion channels across lipid bilayer membranes. ias.ac.in This channel formation is a primary mechanism of membrane destabilization.

The process typically involves the aggregation of helical, rod-like peptide structures within the lipid phase to form a transmembrane channel. ias.ac.in The structural characteristics of Aib are crucial; its α,α-disubstituted nature strongly promotes the formation of stable helical conformations (like 3₁₀- or α-helices), which is a prerequisite for membrane insertion and channel formation. chempep.comresearchgate.net These stable helices can penetrate the hydrophobic core of the membrane.

Studies on related Aib-containing peptides, such as alamethicin (B1591596) and trichorzianin G (TG), provide insight into the principles of membrane destabilization. Research using fluorescence polarization with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) has shown that these peptides can increase the fluidity of lipid bilayers, particularly below their phase transition temperature. ias.ac.in For instance, alamethicin has a fluidizing effect on the gel phase of dipalmitoylphosphatidylcholine (DPPC) liposomes. ias.ac.in This indicates a disruption of the ordered lipid packing. The orientation of these peptides is also a key factor; studies of TG analogs in POPC vesicles show that the helices often insert just below the lipid headgroups, with the helix axis oriented parallel to the membrane surface. conicet.gov.ar

Table 1: Effects of Aib-Containing Peptides on Model Membrane Systems

| Peptide/Analog | Model System | Observed Effect | Implied Destabilization Principle | Reference |

|---|---|---|---|---|

| Alamethicin | DPPC Liposomes | Fluidizes lipid bilayers below phase transition temperature. | Disruption of ordered lipid packing. | ias.ac.in |

| Suzukacillin Fragment (16G) | DPPC Bilayers | Broadening of the phase transition (less pronounced than alamethicin). | Minor disruption of lipid packing. | ias.ac.in |

| Z-1-17-OH (Alamethicin Fragment) | DPPC Bilayers | Detectable broadening of the phase transition. | Minor disruption of lipid packing. | ias.ac.in |

| Trichorzianin G (TG) Analogs | POPC Vesicles | Insertion below lipid headgroups with helix axis parallel to the surface. | Interfacial disruption of lipid headgroup packing. | conicet.gov.ar |

Exploration of Specific Non-Covalent Interactions (e.g., C-H...π Interactions)

The conformation and supramolecular assembly of peptides like Boc-Ile-Aib-OH are governed by a variety of specific non-covalent interactions. Beyond the foundational intramolecular hydrogen bonds that stabilize helical turns, weaker interactions such as van der Waals forces and C-H...π interactions play a significant role in defining the peptide's structure and its interactions with other molecules. researchgate.netresearchgate.net

C-H...π interactions involve a hydrogen atom attached to a carbon atom interacting with the electron cloud of an aromatic ring. In the context of Boc-protected peptides, the methyl groups of the tert-butoxycarbonyl (Boc) protecting group can act as the C-H donor, while an aromatic side chain (e.g., from Phenylalanine or Tyrosine) can serve as the π-electron system acceptor. acs.org These interactions, though weak, can be crucial for stabilizing specific folded structures, such as β-turns and hairpins. researchgate.net

The geometric parameters used to identify C-H...π interactions are critical. The analysis often considers the distance between a hydrogen atom of the C-H group and the centroid of the π-ring, as well as the angle of the interaction. acs.org The presence of these interactions is generally confirmed through single-crystal X-ray diffraction studies. researchgate.netacs.org

Table 2: C-H...π Interaction Status in Related Boc-Aib Tripeptides

| Compound | C-H...π Interaction with Boc Group | Structural Outcome | Reference |

|---|---|---|---|

| Boc-Leu-Aib-m-nitroaniline | Present | Stabilized folded structure | acs.org |

| Boc-Phe-Aib-m-nitroaniline | Present | Stabilized folded structure | acs.org |

| Boc-Leu-Aib-Maba-OMe | Present | Minor influence on folded structure stability | acs.org |

| Boc-Ile-Aib-Phe-OMe | Not Favored | Adopts alternative conformation | acs.org |

| Boc-Ile-Aib-Tyr-OMe | Not Favored | Adopts alternative conformation | acs.org |

Applications in Peptide Design and Engineering Utilizing Boc Ile Aib Oh As a Building Block

Design of Conformationally Constrained Peptide Scaffolds

The incorporation of Boc-Ile-Aib-OH into peptide sequences is a key strategy for creating conformationally constrained scaffolds. The Aib residue's steric hindrance limits the peptide backbone's rotational freedom, forcing it into well-defined secondary structures. chempep.com This constraint is fundamental in designing peptides that can mimic the structure of protein epitopes or serve as rigid frameworks for presenting functional groups in a specific spatial orientation.

The use of α,α-disubstituted amino acids like Aib is a well-established method for rigidifying short peptides. nih.gov By introducing Boc-Ile-Aib-OH, chemists can engineer peptides with enhanced stability and a predetermined fold, which is crucial for applications in drug discovery and materials science. jylpharm.comrsc.org The dipeptide acts as a nucleation point for specific conformations, reducing the entropic penalty associated with folding and leading to more stable and predictable three-dimensional structures.

Development of Helix-Stabilizing Motifs within Longer Peptide Sequences

A primary application of Boc-Ile-Aib-OH is in the stabilization of helical conformations, particularly the 3(10)-helix and the α-helix, within longer peptide chains. Aib is recognized as one of the most potent helix-inducing residues in peptide chemistry. acs.orgexplorationpub.com Its presence encourages the formation of intramolecular hydrogen bonds characteristic of helical structures. creative-biolabs.com Even short oligomers rich in Aib residues demonstrate a strong propensity to adopt stable helical folds. explorationpub.comexplorationpub.com

Research has shown that inserting Aib residues into oligopeptide sequences can dramatically alter their secondary structure. For instance, while oligopeptides of β-branched amino acids like valine and isoleucine typically form β-sheets, the introduction of Aib can override this tendency and induce a switch to a helical conformation. acs.org This makes the Boc-Ile-Aib-OH unit particularly valuable for designing peptides where a helical segment is desired within a sequence that might otherwise adopt a different or less-defined structure. The stabilizing effect of Aib is so pronounced that it can maintain helical integrity even when adjacent to residues that are considered poor helix formers. nih.gov

| Peptide Sequence Example | Observed Conformation | Key Finding | Citation(s) |

| Boc-(L-Val-L-Val-Aib)₄-OMe | Predominantly α- and 3₁₀-helical | Insertion of Aib converts a β-sheet-forming sequence into a helical one. | acs.org |

| Boc-(Aib-Ala)ₙ-OMe (n≤3) | 3₁₀-helix | Short Aib-containing peptides preferentially adopt 3₁₀-helices. | explorationpub.com |

| Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-OMe | 3₁₀-helix / α-helix | Aib residues stabilize helical structures in complex, mixed-sequence peptides. | explorationpub.com |

| Boc-[Aib-γ⁴(R)Val]ₙ–OMe | C₁₂-helix | Aib can induce novel helical folds in hybrid αγ-peptides. | researchgate.net |

Integration into Peptide Libraries for Structural Diversity and Exploration

The use of building blocks like Fmoc-Ile-Aib-OH, a close analogue of Boc-Ile-Aib-OH, is instrumental in the construction of peptide libraries. jylpharm.com These libraries, which contain a multitude of different peptide sequences, are essential tools for drug screening and studying protein-protein interactions. By incorporating Boc-Ile-Aib-OH, a defined structural bias (i.e., a helical or turn propensity) can be introduced into a specific position within the library's sequences.

This directed approach allows for the creation of libraries with focused structural diversity. Instead of completely random conformations, the peptides are guided towards certain folds, increasing the probability of finding a molecule with high affinity and specificity for a biological target. jylpharm.com The use of Aib-containing dipeptides is particularly valuable for generating libraries of D/L peptides or those containing other non-natural amino acids, further expanding the chemical space available for discovery. acs.org

Contribution to Foldamer Chemistry and Design

Foldamers are synthetic oligomers that mimic the ability of proteins to fold into well-defined, three-dimensional structures. nih.gov The predictable and potent conformational-directing ability of Aib makes dipeptides like Boc-Ile-Aib-OH essential components in the design of novel foldamers. unipd.it The Aib residue's ability to reliably induce helical turns allows chemists to build complex, stable architectures from relatively short sequences. wiley-vch.de

Researchers have successfully used Aib-containing peptides to create foldamers with specific catalytic functions, mimicking the active sites of enzymes. unipd.it In these designs, the rigid helical scaffold generated by Aib positions other amino acid side chains to form a catalytic center. Furthermore, Aib has been incorporated into hybrid peptide backbones, such as α/γ-peptides, to generate novel helical structures like the C₁₂-helix, demonstrating its utility in expanding the structural repertoire beyond that of natural biopolymers. researchgate.netnih.gov

Role in Peptidomimetic and Protein Mimetic Development

Peptidomimetics are molecules designed to replicate the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. upc.edu The structural constraints imposed by the Aib residue in Boc-Ile-Aib-OH are fundamental to the development of effective peptidomimetics. nih.gov By locking a portion of the peptide into a specific conformation, it is possible to mimic the bioactive conformation of a natural peptide ligand, leading to potent and selective activity. chempep.comnih.gov

In addition to promoting helices, Aib-containing sequences can act as potent inducers of β-turns and β-hairpins. nih.govarkat-usa.org A β-turn is a crucial secondary structure element that allows a peptide chain to reverse its direction. The dipeptide motif Aib-Aib or Aib-Gly has been shown to stabilize hairpin conformations by inducing type I' or type II' turns. nih.govarkat-usa.org The restricted torsional angles of Aib favor the tight folding required for these structures.

The incorporation of Boc-Ile-Aib-OH can therefore be used to nucleate a β-hairpin, a common motif in protein-protein interactions. Studies on peptide libraries have confirmed that sequences containing an Aib residue at the i+2 position of a turn motif tend to form well-defined β-turn structures. acs.org This makes the dipeptide a valuable tool for designing peptidomimetics that target interfaces involving β-hairpin motifs.

The primary role of Boc-Ile-Aib-OH in this context is the stabilization of protein secondary structures, predominantly helices. creative-biolabs.com The Aib residue is a powerful "helix promoter" due to the steric constraints imposed by its gem-dimethyl groups, which favor the dihedral angles (φ, ψ) associated with helical conformations. acs.orgupc.edu This property is exploited to engineer synthetic peptides that mimic helical domains of proteins, which are often involved in critical biological interactions.

The introduction of Aib can enhance the stability of a helix, making the resulting peptide more resistant to unfolding and proteolytic degradation. chempep.com This strategy has been used to create stable helical peptides for use as inhibitors of protein-protein interactions or as mimics of antimicrobial peptides, which often require a stable helical structure to disrupt bacterial membranes. explorationpub.comnih.gov The ability of Aib to induce helicity is so robust that it can be combined with both proteinogenic and other non-canonical amino acids to fine-tune the properties of the resulting structure. explorationpub.comresearchgate.net

Utilization in Biomaterial Design and Engineering

The rational design of biomaterials using peptide-based building blocks is a rapidly advancing field, driven by the desire to create materials with tailored properties for applications such as tissue engineering, drug delivery, and regenerative medicine. nih.govresearchgate.net Short, protected dipeptides are particularly attractive as fundamental units for these materials due to their synthetic accessibility and the potential for precise control over self-assembly processes. nih.govnih.gov The unique structural characteristics of the Boc-Ile-Aib-OH compound, combining a bulky hydrophobic N-terminal protecting group, a hydrophobic isoleucine residue, and the conformationally constrained α-aminoisobutyric acid (Aib), make it a candidate for the bottom-up fabrication of novel biomaterials.

The self-assembly of dipeptides into ordered nanostructures, such as nanofibers and nanotubes, is the basis for forming hydrogels—three-dimensional networks capable of entrapping large amounts of water. nih.govnist.gov This process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The specific amino acid sequence, stereochemistry, and the nature of protecting groups are critical determinants of whether a peptide will self-assemble and the morphology of the resulting supramolecular structure. frontiersin.orgrsc.org

Detailed research into dipeptides containing the Aib residue highlights the specificity of the self-assembly process. For instance, studies on the dipeptide Boc-Phe-Aib-OH revealed its capacity to form a robust, transparent, and thixotropic hydrogel upon the addition of sodium hydroxide. nih.govnih.govfrontiersin.orgresearchgate.net This self-healing hydrogel demonstrates the successful translation of molecular properties into macroscopic material functions. The formation of the hydrogel is highly specific to this particular combination of a Boc-protected aromatic residue (Phe) and Aib.

Crucially, comparative studies have shown that even minor alterations to the structure of Boc-Phe-Aib-OH prevent hydrogelation under identical conditions. nih.govfrontiersin.org This underscores the precise structural and chemical requirements for successful biomaterial formation. Analogues where phenylalanine was replaced by other aromatic residues like tyrosine (Boc-Tyr-Aib-OH) or tryptophan (Boc-Trp-Aib-OH), or where Aib was replaced by glycine (B1666218) or alanine (B10760859) (Boc-Phe-Gly-OH, Boc-Phe-Ala-OH), or even where the sequence was inverted (Boc-Aib-Phe-OH), all failed to form hydrogels. nih.govfrontiersin.orgresearchgate.net

The incorporation of Aib is significant as it is a strong helix inducer, restricting the conformational freedom of the peptide backbone. acs.orgontosight.ai This constraint, combined with the hydrophobic driving force from both the Boc group and the adjacent amino acid side chain (isoleucine in the case of Boc-Ile-Aib-OH), is a key factor in promoting the ordered aggregation required for creating stable biomaterial scaffolds. mdpi.com Peptides containing Aib have been noted for their ability to form stable helical structures, which can be a foundational secondary motif for self-assembly into higher-order structures like nanofibers and hydrogels. acs.orgmdpi.com

While direct studies on Boc-Ile-Aib-OH are not extensively documented, the principles derived from its close analogue, Boc-Phe-Aib-OH, provide a strong basis for its potential in biomaterial engineering. The highly hydrophobic nature of isoleucine would be expected to strongly promote aggregation in aqueous environments. Combined with the helical-turn propensity of Aib and the steric influence of the Boc group, Boc-Ile-Aib-OH is a prime candidate for forming self-assembling nanostructures, potentially leading to hydrogels or other functional biomaterials. The role of the N-terminal protecting group is also paramount; for example, while Fmoc-Ile-Ile-TPP can form a hydrogel, the corresponding Boc-Ile-Ile-TPP fails to do so, instead forming spherical assemblies. nih.govfrontiersin.org This highlights that the specific combination within Boc-Ile-Aib-OH is a deliberate design choice for exploring new biomaterial properties.

Table 1: Comparative Gelation Studies of Boc-Protected Dipeptides

This table summarizes the observed hydrogelation behavior of Boc-Phe-Aib-OH and its structural analogues, highlighting the high degree of specificity required for self-assembly into a hydrogel.

| Compound | Sequence | Aromatic Residue | Second Residue | Gelation Result | Reference |

| Boc-Phe-Aib-OH | Boc-L-Phenylalanyl-α-aminoisobutyric acid | Phenylalanine | Aib | Forms robust hydrogel | frontiersin.org, nih.gov, researchgate.net |

| Boc-Tyr-Aib-OH | Boc-L-Tyrosyl-α-aminoisobutyric acid | Tyrosine | Aib | No gel formation | frontiersin.org, nih.gov |

| Boc-Trp-Aib-OH | Boc-L-Tryptophanyl-α-aminoisobutyric acid | Tryptophan | Aib | No gel formation | frontiersin.org, nih.gov |

| Boc-Phe-Ala-OH | Boc-L-Phenylalanyl-L-Alanine | Phenylalanine | Alanine | No gel formation | frontiersin.org, nih.gov |

| Boc-Phe-Gly-OH | Boc-L-Phenylalanyl-Glycine | Phenylalanine | Glycine | No gel formation | frontiersin.org, nih.gov |

| Boc-Aib-Phe-OH | Boc-α-aminoisobutyryl-L-Phenylalanine | Phenylalanine | Aib (Position 1) | No gel formation | frontiersin.org, nih.gov |

Future Research Directions and Emerging Avenues for Boc Ile Aib Oh Studies

Development of Novel Spectroscopic Techniques for Dynamic Conformational Analysis

The static conformational preferences of Aib-containing peptides, largely favoring helical structures, are well-documented. However, the dynamic fluctuations and conformational transitions of Boc-Ile-Aib-OH in solution remain a fertile ground for investigation. Future research will likely focus on the application and development of sophisticated spectroscopic techniques to probe these dynamics on various timescales.

Advanced nuclear magnetic resonance (NMR) techniques, such as relaxation dispersion and real-time 2D NMR, could reveal transient conformational states and the kinetics of their interchange. Vibrational circular dichroism (VCD) and infrared (IR) spectroscopy are particularly powerful for distinguishing between different types of helical structures, such as 310- and α-helices nih.gov. Future studies could employ temperature- and solvent-dependent VCD and IR to map the conformational energy landscape of Boc-Ile-Aib-OH nih.govresearchgate.net. The integration of these experimental techniques with molecular dynamics simulations will be crucial for providing a comprehensive picture of the dipeptide's conformational dynamics nih.govresearchgate.net.

| Spectroscopic Technique | Potential Application for Boc-Ile-Aib-OH | Insights Gained |

| Relaxation Dispersion NMR | Characterization of transient, sparsely populated conformational states in solution. | Kinetics and thermodynamics of conformational exchange. |

| Vibrational Circular Dichroism (VCD) | Precise determination of helical handedness and type (e.g., 310- vs. α-helix). | Influence of solvent and temperature on helical stability. |

| 2D IR Spectroscopy | Probing ultrafast conformational fluctuations and solvent interactions. | Real-time view of peptide structural evolution. |

Exploration of Complex Multi-Component Supramolecular Assemblies

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with implications for materials science and medicine. While the self-assembly of longer Aib-containing peptides has been explored, the potential for Boc-Ile-Aib-OH to participate in complex, multi-component supramolecular structures is an exciting future direction.

Future investigations could explore the co-assembly of Boc-Ile-Aib-OH with other molecules, such as lipids, polymers, or other peptides, to form novel biomaterials. The introduction of external stimuli, like pH or light, could be used to trigger and control the assembly and disassembly of these structures uni-ulm.de. For instance, the carboxyl group of Boc-Ile-Aib-OH could be functionalized to create pH-responsive hydrogels or nanofibers. Research into the co-assembly with metal ions to form metal-peptide frameworks is another promising avenue, potentially leading to materials with unique catalytic or porous properties acs.orgnih.govresearchgate.net.

Advanced Rational Design Principles for Predetermined Peptide Folds

The strong conformational preference of Aib to induce helical turns makes it a powerful building block in the rational design of peptides with specific three-dimensional structures ias.ac.inias.ac.in. Future research on Boc-Ile-Aib-OH can contribute to refining these design principles, particularly for short peptides where nucleation of secondary structure is critical.

By systematically modifying the isoleucine residue or the Boc protecting group, researchers can fine-tune the conformational preferences of the dipeptide. This data can then be used to develop more accurate predictive models for how Aib influences the folding of neighboring residues nih.govresearchgate.net. Such studies will be instrumental in the de novo design of more complex folded architectures, such as helical barrels and pores, where precise control over the peptide backbone is essential markwallace.orgresearchgate.netbris.ac.uk. The principles gleaned from studying this simple dipeptide could inform the design of larger peptides with enhanced biological activities and specificities nih.govnih.gov.

Integration with Machine Learning and Artificial Intelligence for Predictive Peptide Engineering

The vast chemical space of peptides makes experimental screening for desired properties a time-consuming and expensive endeavor. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for accelerating peptide engineering. Future research on Boc-Ile-Aib-OH can contribute to and benefit from these computational approaches.

Experimental data on the conformational dynamics, self-assembly behavior, and other physicochemical properties of Boc-Ile-Aib-OH and its analogs can be used to train and validate ML models. These models could then predict the properties of novel peptide sequences containing Aib and other non-canonical amino acids nih.govnih.govresearchgate.netresearchgate.net. For instance, an ML model could be developed to predict the helical propensity of a peptide based on its sequence and the solvent environment. This predictive power would significantly enhance the rational design process, allowing for the in silico screening of vast peptide libraries before committing to laboratory synthesis frontiersin.org.

| AI/ML Application | Relevance to Boc-Ile-Aib-OH Research | Potential Outcome |

| Predictive Modeling | Using experimental data to train algorithms to predict conformational preferences. | Accurate prediction of secondary structure for novel Aib-containing peptides. |

| Generative Models | Designing novel peptide sequences with desired folding or assembly properties. | In silico creation of new peptides with tailored functions. |

| High-Throughput Data Analysis | Analyzing large datasets from spectroscopic and simulation studies. | Identification of subtle structure-property relationships. |

Investigation of Boc-Ile-Aib-OH in Hybrid Peptide Architectures (e.g., with non-alpha amino acids)

The incorporation of non-canonical amino acids beyond Aib into peptide backbones opens up new possibilities for creating novel structures and functions. Future research could explore the synthesis and characterization of hybrid peptides where Boc-Ile-Aib-OH is coupled with other non-proteinogenic amino acids, such as beta- or gamma-amino acids.

These hybrid architectures could exhibit unique folding patterns and stabilities not accessible with standard alpha-amino acids. For example, combining the helical-inducing properties of Aib with the extended conformations favored by some beta-amino acids could lead to the creation of novel "foldamers" with well-defined, predictable shapes. Investigating how the conformational constraints of Aib propagate through these hybrid backbones will provide fundamental insights into the principles of peptide folding and could lead to the development of new biomaterials and therapeutic agents with enhanced stability and bioactivity acs.org.

Q & A

Q. What are the key steps for synthesizing and characterizing Boc-Ile-Aib-OH in a laboratory setting?

- Methodological Answer : Synthesis involves sequential Boc (tert-butyloxycarbonyl) protection of the amino group, coupling of isoleucine (Ile) and α-aminoisobutyric acid (Aib) residues via solid-phase peptide synthesis (SPPS), and final deprotection. Characterization requires:

- NMR spectroscopy for structural confirmation (e.g., verifying Boc-group retention and backbone conformation) .

- HPLC to assess purity (≥98% as per specifications) and confirm absence of side products .

- Mass spectrometry (MS) to validate molecular weight (316.39 g/mol) .

Ensure experimental protocols are detailed in the "Experimental" section of manuscripts, including solvent systems, reaction times, and purification steps for reproducibility .

Q. How can researchers verify the purity and stability of Boc-Ile-Aib-OH under varying experimental conditions?

- Methodological Answer :

- Purity : Use HPLC with a reverse-phase C18 column and UV detection (e.g., 220 nm). Compare retention times against standards and quantify impurities using area-under-the-curve analysis .

- Stability : Conduct accelerated stability studies by exposing the compound to elevated temperatures, humidity, or pH extremes. Monitor degradation via LC-MS and track changes in functional groups using FTIR .

Document moisture content (≤0.5%) via Karl Fischer titration to prevent hydrolysis .

Q. What are the recommended solubility parameters and solvent systems for Boc-Ile-Aib-OH in in vitro assays?

- Methodological Answer : Boc-Ile-Aib-OH is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its protected amino group and hydrophobic side chains. For biological assays:

- Prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (e.g., PBS) while ensuring final DMSO concentrations ≤1% to avoid cytotoxicity .

- Validate solubility empirically using dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR or MS) for Boc-Ile-Aib-OH derivatives?

- Methodological Answer :

- Cross-validation : Compare data across multiple techniques (e.g., 2D NMR for stereochemical confirmation, high-resolution MS for exact mass) .

- Controlled experiments : Re-synthesize the compound under varying conditions (e.g., temperature, catalyst) to isolate variables causing discrepancies .

- Peer consultation : Engage experts to review spectral interpretations and identify potential artifacts (e.g., solvent peaks, isotopic patterns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.